Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-
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Overview
Description
Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- is an aromatic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to the second position of the benzo[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 2-(2,4-dinitrophenyl)- can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by coupling and decyanation reactions . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of multisubstituted benzothiophenes .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene, 2-(2,4-dinitrophenyl)- are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted benzothiophenes.
Scientific Research Applications
Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 2-(2,4-dinitrophenyl)- involves its interaction with various molecular targets. The 2,4-dinitrophenyl group can act as a protonophore, shuttling protons across biological membranes and disrupting the proton gradient . This can lead to the uncoupling of oxidative phosphorylation and affect cellular energy production.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzofuran: Similar to benzothiophene but contains an oxygen atom instead of sulfur.
Indole: Contains a nitrogen atom in the five-membered ring and is structurally similar to benzothiophene.
Uniqueness
Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61200-54-2 |
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Molecular Formula |
C14H8N2O4S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H8N2O4S/c17-15(18)10-5-6-11(12(8-10)16(19)20)14-7-9-3-1-2-4-13(9)21-14/h1-8H |
InChI Key |
UBACQZNPGMASRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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